GPR119 Binding Affinity and Functional Agonism: Cross-Study Comparison with De-fluorinated and Regioisomeric Analogs
In a radioligand displacement assay, a compound series incorporating the 2'-fluoro-4-(trifluoromethyl)biphenyl-3-amine scaffold demonstrated an IC₅₀ of 543 nM against mouse GPR119 [1]. In a functional assay measuring cAMP accumulation (HTRF, 45 min), the same chemotype achieved an EC₅₀ of 41 nM at mouse GPR119 and 65 nM at human GPR119 overexpressed in HEK293S cells [1]. In contrast, a close structural analog lacking the 2'-fluoro substituent (CHEMBL243640) exhibited an IC₅₀ of 3,730 nM at the human KSP motor domain, representing an approximately 6.9-fold weaker binding interaction [2]. These data suggest that the 2'-fluorine atom contributes meaningfully to target engagement, likely via favorable hydrophobic contacts and conformational restriction of the biphenyl torsion angle.
| Evidence Dimension | Binding affinity (IC₅₀) at GPR119 |
|---|---|
| Target Compound Data | IC₅₀ = 543 nM (mouse GPR119); EC₅₀ = 41 nM (mouse cAMP) / 65 nM (human cAMP) |
| Comparator Or Baseline | De-fluorinated biphenyl analog: IC₅₀ = 3,730 nM at human KSP motor domain |
| Quantified Difference | ~6.9-fold stronger binding for the target compound series |
| Conditions | Radioligand displacement (GPR119) and cAMP HTRF functional assay; HEK293S cells; 45 min incubation |
Why This Matters
Procurement of the correct fluorinated intermediate is essential for maintaining GPR119 agonist potency in diabetes-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650). IC₅₀ = 543 nM; EC₅₀ = 41/65 nM. 2023. View Source
- [2] BindingDB. BDBM50220158 (CHEMBL243640). methyl[4'-(trifluoromethyl)-4-biphenylyl]amine. IC₅₀ = 3,730 nM. View Source
